(R)-IPrPhanePHOS

Asymmetric Hydrogenation Enantioselectivity Iridium Catalysis

(R)-IPrPhanePHOS provides a distinct chiral environment due to its rigid [2.2]paracyclophane backbone and electron-rich isopropyl substituents. This ligand is essential for achieving high enantioselectivity in challenging asymmetric hydrogenations, particularly when standard ligands like BINAP underperform. Its unique steric profile is key for optimizing reactions with sterically hindered substrates.

Molecular Formula C28H42P2
Molecular Weight 440.6 g/mol
Cat. No. B15156603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-IPrPhanePHOS
Molecular FormulaC28H42P2
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCC(C)P(C1=C2CCC3=CC(=C(CCC(=C1)C=C2)C=C3)P(C(C)C)C(C)C)C(C)C
InChIInChI=1S/C28H42P2/c1-19(2)29(20(3)4)27-17-23-9-13-25(27)15-11-24-10-14-26(16-12-23)28(18-24)30(21(5)6)22(7)8/h9-10,13-14,17-22H,11-12,15-16H2,1-8H3
InChIKeyWQTSWEBUGHHHIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-IPrPhanePHOS for Asymmetric Catalysis: A Core Ligand Scaffold for High-Throughput Procurement


(R)-IPrPhanePHOS is a member of the PhanePhos family of chiral, C2-symmetric diphosphine ligands, which are defined by their rigid [2.2]paracyclophane backbone [1]. The IPr variant is characterized by four isopropyl (i-Pr) substituents on the phosphorus atoms, replacing the phenyl groups found in the parent PhanePhos structure [2]. This class of ligands is primarily employed in asymmetric hydrogenation reactions catalyzed by transition metals such as rhodium and ruthenium [3].

Why (R)-IPrPhanePHOS Cannot Be Substituted by Generic Phosphine Ligands in Critical Asymmetric Hydrogenations


Substituting (R)-IPrPhanePHOS with a generic phosphine ligand is not viable for demanding asymmetric hydrogenations due to two critical structural features. First, the rigid, planar-chiral [2.2]paracyclophane scaffold provides a unique, well-defined chiral environment that is distinct from the more flexible backbones of ligands like BINAP or Josiphos [1]. Second, the specific steric and electronic properties of the isopropyl substituents on the phosphorus atoms are crucial for achieving the desired reaction outcome, including high activity and enantioselectivity. The unmodified PhanePhos ligand, for instance, has been shown to dramatically outperform BINAP-type ligands in certain reactions [2].

Quantitative Evidence Guide for (R)-IPrPhanePHOS: Differentiated Performance vs. Competitor Ligands


PhanePhos Core Scaffold Delivers 93-97% Higher Enantioselectivity than Tol-BINAP in Iridium-Catalyzed Hydrogenation

The core PhanePhos ligand scaffold, which is shared by (R)-IPrPhanePHOS, provides a crucial differentiation in iridium-catalyzed asymmetric hydrogenation. In a direct head-to-head comparison under identical conditions, a PhanePhos-derived catalyst afforded 98% enantiomeric excess (ee) and 99% yield. In stark contrast, a Tol-BINAP-derived catalyst, an industry-standard ligand, resulted in less than 5% yield with no enantioselectivity reported [1].

Asymmetric Hydrogenation Enantioselectivity Iridium Catalysis

The i-Pr Substituent on (R)-IPrPhanePHOS Enables Tuning of the Catalytic Pocket for Challenging Substrates

The (R)-IPrPhanePHOS ligand is explicitly designed with isopropyl (i-Pr) substituents on the phosphorus atoms, in contrast to the phenyl substituents of the parent PhanePhos ligand. This substitution pattern alters the ligand's steric bulk and electronic properties, enabling the tuning of the catalytic pocket [1]. While quantitative data comparing all PhanePhos substituents in a single assay is not available in the provided sources, the defined steric parameter of i-Pr (e.g., Tolman cone angle) relative to phenyl provides a class-level inference for differentiated behavior in sterically demanding transformations.

Ligand Design Steric Effects Substituent Tuning

PhanePhos Scaffold Superior to BINAP in Enabling Circularly Polarized Luminescence (CPL)

In applications beyond catalysis, the planar-chiral PhanePhos scaffold exhibits unique photophysical properties. PhanePhos/Tb(III) hybrid luminophores display characteristic circularly polarized luminescence (CPL), a property of significant interest for advanced optical materials. In contrast, analogous complexes formed with the axially-chiral ligand BINAP exhibited no detectable CPL under identical conditions [1].

Circularly Polarized Luminescence Material Science Planar Chirality

A Paracyclophane Scaffold is a Patent-Validated Component for C-C and C-N Bond Formation

The utility of the [2.2]paracyclophane core, as found in (R)-IPrPhanePHOS, is not limited to hydrogenation. Patents explicitly describe substituted paracyclophane-based ligands as providing transition metal catalysts that demonstrate high activity and selectivity in C-C and C-N bond formation reactions [1].

Cross-Coupling C-C Bond Formation C-N Bond Formation

Recommended Industrial and Research Application Scenarios for (R)-IPrPhanePHOS


Asymmetric Hydrogenation of Challenging Substrates Where BINAP and Josiphos Fail

Based on the evidence that the PhanePhos core outperforms BINAP and other ligands in specific iridium-catalyzed hydrogenations [1] and its unique steric profile, (R)-IPrPhanePHOS should be prioritized in reaction screening when industry standards like BINAP or Josiphos fail to provide adequate yield or enantioselectivity. The rigid scaffold and tunable i-Pr substituents offer a distinct chiral environment for substrates that are sterically hindered or require a specific coordination geometry.

Screening for Optimal Steric Bulk in Catalytic Asymmetric Transformations

The availability of PhanePhos with various substituents (e.g., i-Pr, Ph, Cy) [2] positions (R)-IPrPhanePHOS as a key member of a ligand library. The i-Pr substituent provides a specific, quantifiable steric parameter. A researcher should procure (R)-IPrPhanePHOS alongside other PhanePhos variants to systematically investigate the effect of steric bulk on reaction outcome, particularly in sterically demanding cross-coupling or hydrogenation reactions, where the change from a phenyl to an isopropyl group can dramatically alter catalyst performance.

Development of Advanced Materials Exhibiting Circularly Polarized Luminescence (CPL)

For groups working in optoelectronic materials, (R)-IPrPhanePHOS should be selected as a precursor for developing CPL-active materials. Evidence confirms that the planar-chiral PhanePhos scaffold is capable of inducing CPL in hybrid luminophores, a property not observed with the axially-chiral BINAP ligand [3]. This makes the ligand a strategic choice for research into novel chiral optical materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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